Rotundone
Overview
Description
Rotundone is a sesquiterpene originally discovered in the tubers of Java grass (Cyperus rotundus). It is also present in the essential oils of black pepper, marjoram, oregano, rosemary, basil, thyme, and geranium, as well as in some Syrah wines . It imparts a peppery aroma .
Synthesis Analysis
Rotundone concentration in grapes increases significantly at a time relatively close to harvest and remains then at a plateau or slightly declines .Molecular Structure Analysis
Rotundone has a molecular formula of C15H22O and an average mass of 218.335 Da . Its IUPAC name is (3S,5R,8S)-3,8-Dimethyl-5-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydroazulen-1(2H)-one .Chemical Reactions Analysis
Rotundone is the compound responsible for the “black pepper” aroma of many plant species, including several economically important wine grape varieties . Researchers now feel they understand the three mechanisms that can lead to the creation of rotundone – oxidation by air, light, and enzymes .Physical And Chemical Properties Analysis
Rotundone is a sesquiterpene with a molecular formula of C15H22O and a molar mass of 218.340 g·mol−1 . It is colorless and practically insoluble in water but soluble in most organic solvents .Scientific Research Applications
Impact on Wine Aroma and Flavor
Rotundone is a key component influencing the aroma and flavor of wines. It is particularly significant in imparting a 'peppery' aroma to wines, making it a desirable compound in grape cultivation and wine production.
Influence of Environmental Factors on Rotundone Concentration : Rotundone levels in grape berries and wine are significantly influenced by environmental factors and seasonal conditions. Studies have shown that cooler and wetter seasons result in higher rotundone concentrations in wines, contributing to the desirable peppery aroma. Additionally, the concentration of rotundone in wine is negatively correlated with daily solar exposure and positively correlated with vineyard water balance (Zhang et al., 2015).
Ripeness and Viticultural Techniques : The concentration of rotundone in wine is also affected by grape ripeness and viticultural practices. For instance, the degree of ripening significantly influences rotundone levels, with higher concentrations reached at specific stages post-veraison. Practices such as leaf removal can reduce rotundone concentration, while irrigation can increase it (Geffroy et al., 2014).
Variability Among Grape Varieties : Rotundone is found in many grape varieties and can be modulated using various viticultural and enological techniques. Climate change is expected to impact rotundone accumulation, with changes in precipitation and temperature affecting its levels in grapes (Geffroy, Kleiber, & Jacques, 2020).
Analysis Techniques : Advanced analysis methods, like solid-phase microextraction gas chromatography/tandem mass spectrometry, have been developed for sensitive and selective routine analysis of rotundone in wines. These methods have revealed the presence of rotundone in unexpected concentrations in various wines, further emphasizing its role in wine aroma (Mattivi et al., 2011).
Biosynthesis and Distribution in Grapevine Tissues
Understanding the biosynthesis and distribution of rotundone in grapevines is crucial for targeted cultivation strategies.
Distribution and Translocation in Grapevine Tissues : Research indicates that rotundone is produced in different grapevine tissues, including leaves and stems, and its concentration varies across different developmental stages. The study also ruled out the possibility of rotundone translocation between different tissues, confirming local production in individual tissues (Zhang et al., 2016).
Synthesis Methods : Innovative synthesis methods have been developed for rotundone, employing biomimetic catalysts and enzymatic supply and regeneration of those catalysts. These advancements offer a platform for efficient production of rotundone, which is crucial in flavor industries (Umezawa, Konishi, & Kino, 2019).
Consumer Perception and Wine Preferences
Understanding consumer preferences and perceptions regarding rotundone is vital for wine marketing and production strategies.
- Consumer Preferences and Perception : Consumer response to rotundone in wine is complex, with some appreciating the peppery notes while others may find them less desirable. Studies have aimed to determine consumer rejection thresholds for rotundone, revealing that consumer preferences vary significantly, influenced by factors like age and specific anosmia (Geffroy et al., 2018).
Future Directions
properties
IUPAC Name |
(3S,5R,8S)-3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3/t10-,11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWMTBMCSQWPDG-SDDRHHMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C1C(=O)CC2C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC2=C1C(=O)C[C@@H]2C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030485 | |
Record name | Rotundone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rotundone | |
CAS RN |
18374-76-0 | |
Record name | (-)-Rotundone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18374-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-Dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one, (3S,5R,8S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018374760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rotundone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8-DIMETHYL-5-PROP-1-EN-2-YL-3,4,5,6,7,8-HEXAHYDRO-2H-AZULEN-1-ONE, (3S,5R,8S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U33H52BQ0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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